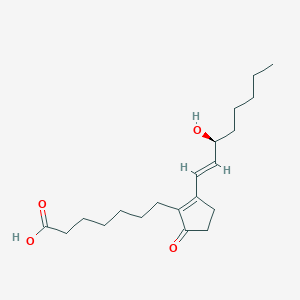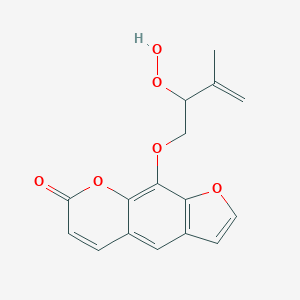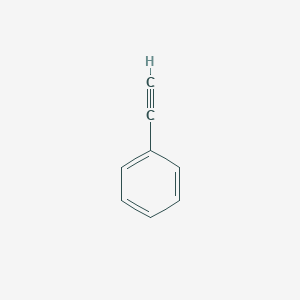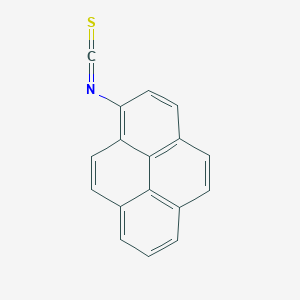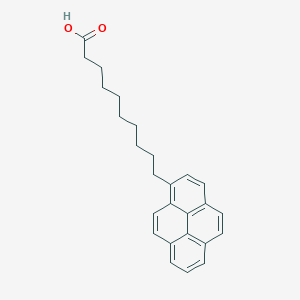
1-pyrenedecanoic acid
描述
1-pyrenedecanoic acid: is a fluorescent lipid analog known for its ability to incorporate into membranes and lipid bilayers. This compound is often used for fluorescent labeling, measurement of membrane fluidity, and lipase enzyme assays . Its molecular formula is C26H28O2, and it has a molecular weight of 372.5 Da .
准备方法
Synthetic Routes and Reaction Conditions: 1-pyrenedecanoic acid can be synthesized through various chemical reactions involving pyrene and decanoic acid. One common method involves the reaction of pyrene with decanoic acid under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of pyrenedecanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
化学反应分析
Types of Reactions: 1-pyrenedecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize pyrenedecanoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: 1-pyrenedecanoic acid is widely used in chemistry for fluorescent labeling and measurement of membrane fluidity. It is also used in the synthesis of metal-organic frameworks (MOFs) due to its unique optical and electronic properties .
Biology: In biological research, pyrenedecanoic acid is used to study lipid metabolism and membrane dynamics. It is incorporated into cell membranes to monitor changes in membrane fluidity and lipid interactions .
Medicine: this compound has applications in medical research, particularly in the study of lipid-related diseases and drug delivery systems. Its fluorescent properties make it useful for imaging and tracking lipid-based drug carriers .
Industry: In the industrial sector, pyrenedecanoic acid is used in the development of fluorescent probes and sensors. It is also employed in the production of specialized materials with unique optical properties .
作用机制
Mechanism: 1-pyrenedecanoic acid exerts its effects by incorporating into lipid bilayers and membranes. Its fluorescent properties allow it to act as a probe for studying membrane dynamics and fluidity .
Molecular Targets and Pathways: The primary molecular targets of pyrenedecanoic acid are lipid molecules within cell membranes. It interacts with these lipids to provide insights into membrane structure and function .
相似化合物的比较
- 1-Pyrenebutyric acid
- 1-Pyreneacetic acid
- 1-Pyrenecarboxylic acid
- 1-Pyrenemethanol
Comparison: Compared to these similar compounds, pyrenedecanoic acid is unique due to its longer carbon chain, which enhances its ability to incorporate into lipid bilayers and membranes. This property makes it particularly useful for studying membrane dynamics and fluidity .
属性
IUPAC Name |
10-pyren-1-yldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMKEUIWMFJVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208920 | |
| Record name | Pyrenedecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60177-21-1 | |
| Record name | Pyrenedecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenedecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
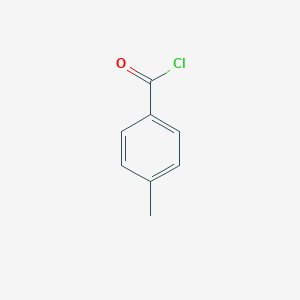
![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)
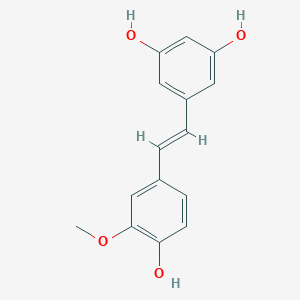
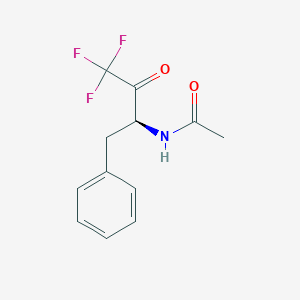
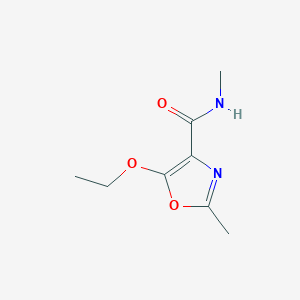
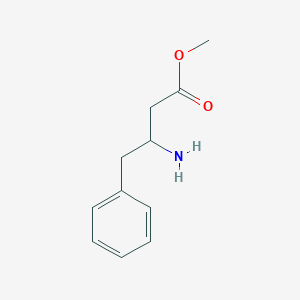
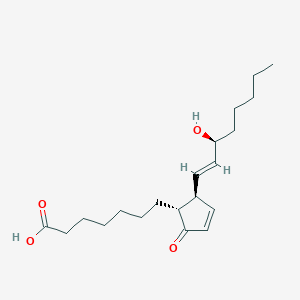
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
